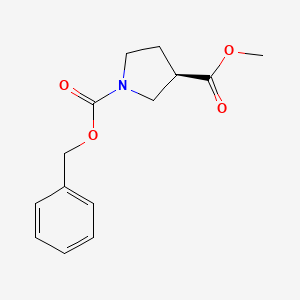

(R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652388 | |

| Record name | 1-Benzyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217655-90-7 | |

| Record name | 1-Benzyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carboxylate ester functionalities, contributing to its chemical reactivity and potential biological effects. Its molecular formula is with a molecular weight of approximately 263.29 g/mol. The presence of the benzyl group enhances its lipophilicity, which may facilitate interactions with biological targets.

Enzyme Inhibition

Pyrrolidine derivatives have been explored as inhibitors of various enzymes, including aspartic proteases. These enzymes play critical roles in numerous biological processes and are implicated in diseases such as malaria and cancer. The mechanism often involves binding through hydrogen bonds and hydrophobic interactions facilitated by functional groups present in the structure .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophobic groups | Increased potency against certain targets |

| Variation in the ester groups | Altered reactivity and binding affinity |

Research indicates that even minor changes in substituents can significantly affect the compound's potency and selectivity .

Case Study 1: Antimalarial Efficacy

In a study focusing on pyrrolidine derivatives for antimalarial drug discovery, compounds structurally related to this compound were evaluated for their ability to inhibit Plasmodium species. The findings suggested that specific structural features were crucial for enhancing activity against resistant strains .

Case Study 2: Anticancer Potential

Another area of investigation has been the use of pyrrolidine derivatives in cancer therapy. Compounds that share structural characteristics with this compound have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition .

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Agents

Recent studies have identified pyrrolidine derivatives, including (R)-1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, as promising candidates for antimalarial drug development. A notable example is the investigation into 4-aryl-N-benzylpyrrolidine-3-carboxamides, which demonstrated significant efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures exhibited EC50 values in the nanomolar range, indicating potent antimalarial activity .

2. Inhibitors of Aspartic Proteases

Pyrrolidine-based compounds have been explored as inhibitors of aspartic proteases, which play crucial roles in various diseases, including cancer and viral infections. The structural characteristics of this compound allow it to interact effectively with these enzymes, potentially leading to novel therapeutic agents for treating conditions linked to protease activity .

Synthetic Applications

1. Synthesis of Bioactive Compounds

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure facilitates the creation of various derivatives that can be tailored for specific biological activities. For example, modifications at the benzyl or carboxylate positions can yield compounds with enhanced pharmacological properties or improved selectivity for biological targets .

2. Chiral Synthesis

The chirality of this compound makes it an essential intermediate in the synthesis of optically active pharmaceuticals. Its use in asymmetric synthesis has been documented, allowing chemists to produce enantiomerically pure compounds that are critical for drug efficacy and safety .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Table 1: Substituent Comparison

Key Observations :

Ring Expansion: Piperidine vs. Pyrrolidine Derivatives

Table 2: Pyrrolidine vs. Piperidine Derivatives

Key Observations :

- Ring size : Piperidine derivatives (6-membered rings) exhibit lower ring strain and greater conformational flexibility, often improving stability in drug candidates .

- Functional groups : The 4-oxo group in piperidine derivatives (e.g., 159299-93-1) introduces a ketone moiety, enabling nucleophilic addition reactions .

Substituted Pyrrolidines in Drug Discovery

Table 3: Bioactive Derivatives

Key Observations :

Preparation Methods

Synthetic Routes and Preparation Methods

Multi-Step Synthetic Strategy

The preparation of (R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves multi-step synthesis starting from pyrrolidine derivatives, incorporating protection and benzylation steps to install the benzyl ester group at the nitrogen atom and methyl ester at the 3-position carboxylate.

- Starting Material: (R)-3-methylpyrrolidine or its dicarboxylate derivatives.

- Protection: Introduction of protecting groups such as tert-butyl carbamate (Boc) or methyl ester to control reactivity.

- Benzylation: Reaction with benzyl chloroformate (Cbz-Cl) or benzyl bromide to form the N-benzyl carbamate ester.

- Deprotection and purification: Removal of temporary protecting groups and isolation of the target compound.

Representative Procedure (From Literature)

- A solution of the intermediate (designated as B1_5) in saturated aqueous sodium bicarbonate is cooled to 0 °C.

- Benzyl chloroformate is added dropwise under stirring.

- The reaction mixture is warmed to room temperature and stirred for 6 hours.

- The product is extracted into toluene, washed with brine, dried over sodium sulfate, and concentrated to yield this compound with high yield (around 91%).

This method emphasizes mild aqueous basic conditions and low temperature to minimize side reactions and racemization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | (R)-3-methylpyrrolidine derivative | Starting material | Enantiomerically pure |

| 2 | Saturated NaHCO3 aqueous solution, 0 °C | Maintain basic pH, control reaction rate | Prevents ester hydrolysis |

| 3 | Benzyl chloroformate (Cbz-Cl), dropwise addition | N-benzyl carbamate formation | Slow addition avoids side reactions |

| 4 | Stirring at room temperature, 6 hours | Complete reaction | Ensures full conversion |

| 5 | Extraction with toluene, washing, drying | Purification | Removes aqueous impurities |

| 6 | Concentration under reduced pressure | Isolate product | Yields ~91% purity |

Catalysts and Solvents

- Solvents: Toluene is preferred for extraction due to its immiscibility with water and good solvation of the product. Acetonitrile and dichloromethane are used in earlier steps for intermediate synthesis.

- Bases: Sodium bicarbonate aqueous solution provides a mild basic environment to neutralize HCl generated and maintain pH.

- Catalysts: Triethylamine or lithium hexamethyldisilazide (LiHMDS) may be used in related synthetic steps for deprotonation and alkylation, particularly in asymmetric syntheses.

Stereochemical Control and Purity

- The (R)-configuration is preserved by starting from enantiomerically pure intermediates and conducting reactions under mild conditions to prevent racemization.

- Chiral auxiliaries and asymmetric catalysis (e.g., use of (R)-tert-butanesulfinamide or Evans’ oxazaborolidines) can be employed in precursor synthesis to ensure stereochemical purity.

- Purity and stereochemical integrity are confirmed by chiral HPLC, NMR spectroscopy, and optical rotation measurements.

Analytical Characterization

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Signals for benzyl protons (~7.3 ppm), methyl ester (~3.6 ppm), pyrrolidine ring protons |

| Chiral HPLC | Enantiomeric excess determination | Separation of (R) and (S) enantiomers |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 263.29 |

| Optical Rotation | Verify stereochemistry | Specific rotation values consistent with (R)-enantiomer |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | (R)-3-methylpyrrolidine or derivatives |

| Key Reagents | Benzyl chloroformate, sodium bicarbonate (aqueous), triethylamine or LiHMDS (optional) |

| Solvents | Toluene (extraction), acetonitrile or dichloromethane (intermediate steps) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 6 hours for benzylation step |

| Yield | Up to 91% |

| Purification | Liquid-liquid extraction, drying, concentration |

| Stereochemical Control | Use of chiral precursors, mild conditions to prevent racemization |

| Analytical Characterization | NMR, chiral HPLC, MS, optical rotation |

| Storage | Sealed, dry, −20 °C or −80 °C for solutions |

Research Findings and Notes

- The aqueous bicarbonate medium is critical for efficient benzylation while preserving the ester groups and chirality.

- The use of benzyl chloroformate is preferred over benzyl bromide for cleaner reactions and easier purification.

- The multi-step protection/deprotection strategy allows selective functionalization of the pyrrolidine ring without side reactions.

- Industrial scale-up involves optimization of solvent volumes, reagent addition rates, and temperature control to maintain high purity and yield.

- Analytical methods must be carefully chosen to detect minor stereochemical impurities that can affect biological activity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the benzyl and methyl carboxylate groups via nucleophilic substitution or esterification under anhydrous conditions.

- Step 2 : Chiral resolution using chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis to enforce the (R)-configuration .

- Critical Controls : Reaction temperature (often −78°C to 25°C), solvent choice (THF or dichloromethane), and stoichiometric ratios of reagents to minimize racemization .

- Validation : NMR spectroscopy (¹H/¹³C) confirms stereochemistry by analyzing coupling constants and chemical shifts for pyrrolidine ring protons .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Distinct signals include:

- Benzyl group aromatic protons (δ 7.2–7.4 ppm, multiplet).

- Methyl ester protons (δ 3.6–3.7 ppm, singlet).

- Pyrrolidine ring protons (δ 2.5–3.5 ppm, split by vicinal coupling) .

- ¹³C NMR : Carboxylate carbonyls (δ 165–175 ppm) and quaternary carbons (e.g., tert-butyl groups, δ 25–30 ppm) .

- HPLC-MS : Used to assess purity (>95%) and detect diastereomeric impurities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent hydrolysis of ester groups.

- Avoid exposure to moisture or acidic/basic vapors, which can degrade the dicarboxylate moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. benzyl groups) influence biological activity in drug discovery applications?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., tert-butyl) enhance selectivity by restricting conformational flexibility, as shown in SAR studies targeting neurological receptors .

- Electron-Withdrawing Groups : Chloromethyl substituents (e.g., in analogs) increase electrophilicity, improving covalent binding to enzyme active sites .

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and compare IC₅₀ values in target assays (e.g., kinase inhibition) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) from conflicting studies .

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to unambiguously assign proton environments and detect trace impurities .

- Data Cross-Validation : Compare melting points, optical rotations ([α]D), and chromatographic retention times with literature values .

Q. What strategies optimize the compound’s use as a building block in stereoselective synthesis?

- Methodological Answer :

- Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., chiral amines) to retain stereochemistry during derivatization .

- Protecting Group Strategy : Temporarily mask reactive sites (e.g., tert-butyloxycarbonyl [Boc] groups) to enable stepwise functionalization .

- Case Study : The compound serves as a precursor in spirocyclic systems via [3+2] cycloadditions, requiring strict control of reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.